molecular formula C10H12O3S B8301640 (-)-4-Methoxyphenylsulfinylacetone

(-)-4-Methoxyphenylsulfinylacetone

Cat. No.: B8301640
M. Wt: 212.27 g/mol
InChI Key: CKQLJNSYQAOPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-4-Methoxyphenylsulfinylacetone is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfinylpropan-2-one

InChI

InChI=1S/C10H12O3S/c1-8(11)7-14(12)10-5-3-9(13-2)4-6-10/h3-6H,7H2,1-2H3

InChI Key

CKQLJNSYQAOPLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide prepared from diisopropylamine (27.3 g) and n-butyl lithium (161.75 ml, 1.6M) in tetrahydrofuran (700 ml), was added a solution of (-)-methyl methoxyphenyl sulfoxide (20 g) in tetrahydrofuran (40 ml) at -20° C. After 15 minutes, ethyl acetate (22.8 g) was added and the mixture was allowed to reach room temperature. After quenching with NaH2PO4, the solvent was removed in vacuo and the residue was extracted with ether. The extract was purified by chromatography on silica gel (1:1 acetone/hexane) to give (-)-4-methoxyphenylsulfinylacetone, m.p. 56°-58° C., [α]D =-149.8° (C=0.032, methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
161.75 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.